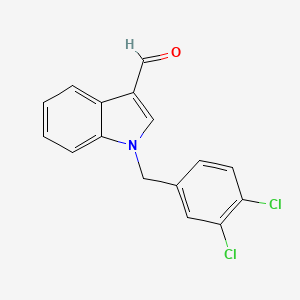

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

CAS No.: 90815-02-4

Cat. No.: VC2324968

Molecular Formula: C16H11Cl2NO

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90815-02-4 |

|---|---|

| Molecular Formula | C16H11Cl2NO |

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C16H11Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9-10H,8H2 |

| Standard InChI Key | PQXZTOVCTWAOJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=O |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde is an organic compound featuring an indole scaffold with a carbaldehyde group at position 3 and a 3,4-dichlorobenzyl substituent attached to the nitrogen atom. Table 1 presents the fundamental chemical data for this compound.

Table 1: Chemical Identity and Properties of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

| Parameter | Information |

|---|---|

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]indole-3-carbaldehyde |

| CAS Number | 90815-02-4 |

| Molecular Formula | C₁₆H₁₁Cl₂NO |

| Molecular Weight | 304.17 g/mol |

| InChI | InChI=1S/C16H11Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9-10H,8H2 |

| InChIKey | PQXZTOVCTWAOJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=O |

The compound belongs to the class of indole derivatives, which are known for their widespread occurrence in nature and diverse biological activities. The presence of the dichlorobenzyl group at positions 3 and 4, along with the carbaldehyde functionality, contributes to its unique chemical reactivity and biological profile.

Structural Features

The molecular structure of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde exhibits several distinctive features that influence its chemical behavior and biological activities:

-

The indole core consists of a benzene ring fused with a pyrrole ring, providing an electron-rich aromatic system

-

The formyl (carbaldehyde) group at position 3 of the indole ring serves as a versatile functional handle for further chemical transformations

-

The 3,4-dichlorobenzyl group attached to the nitrogen atom of the indole ring introduces lipophilicity and electronic effects that can influence receptor interactions

-

The presence of two chlorine atoms at positions 3 and 4 of the benzyl group contributes to specific steric and electronic properties

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves N-alkylation of indole-3-carbaldehyde with 3,4-dichlorobenzyl halides under basic conditions. Several synthetic routes have been developed, with variations in reagents, solvents, and reaction conditions.

N-alkylation Reaction Methods

The most common approach for synthesizing this compound is through the N-alkylation of indole-3-carbaldehyde. A general procedure involves:

-

Dissolving indole-3-carbaldehyde in an appropriate solvent such as DMF or acetonitrile

-

Adding a base such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene

-

Introducing 3,4-dichlorobenzyl chloride or bromide as the alkylating agent

-

Refluxing the reaction mixture for 12-20 hours

-

Extracting the product and purifying it through column chromatography

A specific example of this synthetic route is illustrated in the reaction scheme:

Reaction Scheme for N-alkylation:

Indole-3-carbaldehyde + 3,4-dichlorobenzyl halide → 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

Detailed Synthetic Procedure

Based on reported literature, a detailed synthetic procedure can be outlined as follows:

-

Indole-3-carbaldehyde (5 mmol) is dissolved in dimethylformamide (DMF)

-

A base such as K₂CO₃ (10 mmol, 2 equiv.) is added to the solution

-

3,4-dichlorobenzyl chloride (6 mmol, 1.2 equiv.) is added slowly to the mixture

-

The reaction mixture is refluxed at 82-84°C for 12-16 hours

-

After cooling to room temperature, the mixture is filtered

-

The product is extracted with ethyl acetate, and the organic layer is washed with water

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure

-

The crude product is purified by column chromatography using petroleum ether/ethyl acetate as the eluent

The reported yield for this reaction typically ranges from 75-85%, depending on the specific reaction conditions and purification methods employed.

Biological Activities and Applications

Antimicrobial Properties

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

The compound's antimicrobial properties are attributed to its ability to interact with bacterial cell membranes, leading to disruption of membrane integrity and eventually cell death. In comparative studies, the compound has shown minimum inhibitory concentration (MIC) values that are comparable to some conventional antibiotics, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

| Bacterial Strain | MIC (µg/mL) | Comparative Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 32 | Effective |

| Standard Antibiotic | 16 | Effective |

Anticancer Activities

One of the most promising biological activities of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde is its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.

The mechanism of anticancer activity involves:

-

Induction of cell cycle arrest

-

Promotion of apoptotic cell death pathways

-

Disruption of mitochondrial function

-

Generation of reactive oxygen species (ROS)

-

Interference with cancer cell signaling cascades

Studies conducted on human colon cancer cell lines have shown that the compound exhibits IC₅₀ values in the low micromolar range, indicating potent anticancer activity. For instance, against HCT116 colon cancer cells, the compound demonstrated an IC₅₀ value of approximately 5 µM, showing efficacy comparable to some established chemotherapeutic agents.

Enzyme Inhibition Activities

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde has been investigated for its ability to inhibit various enzymes involved in different physiological and pathological processes. Particularly noteworthy is its inhibitory effect on α-glucosidase, an enzyme critical in carbohydrate metabolism.

The α-glucosidase inhibitory activity suggests potential applications in managing conditions like diabetes by controlling carbohydrate absorption and postprandial blood glucose levels. Additionally, the compound and its derivatives have shown inhibitory activities against other enzymes, contributing to their diverse pharmacological effects.

Structure-Activity Relationships

Role of the Dichlorobenzyl Group

The 3,4-dichlorobenzyl moiety plays a crucial role in determining the biological activities of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde. The position and number of chlorine atoms on the benzyl group significantly influence the compound's lipophilicity, electronic properties, and binding affinity to various biological targets.

Comparative studies with analogous compounds containing different substitution patterns on the benzyl group have revealed that:

-

The presence of two chlorine atoms at positions 3 and 4 enhances antimicrobial activity compared to mono-chlorinated derivatives

-

The dichlorobenzyl group contributes to the compound's ability to penetrate bacterial cell membranes

-

The 3,4-dichlorobenzyl substituent appears to be optimal for anticancer activity, particularly against colon cancer cell lines

Importance of the Indole-3-carbaldehyde Scaffold

The indole-3-carbaldehyde core structure is essential for the biological activities of this compound. Indole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

The carbaldehyde group at position 3 of the indole ring serves as a reactive site for further transformations, allowing the synthesis of various derivatives with enhanced or modified biological activities. For instance, the carbaldehyde group can undergo Schiff base formation with amines, producing compounds with additional biological properties .

Comparison with Related Indole Derivatives

Several structurally related indole derivatives have been synthesized and evaluated for their biological activities. Table 3 presents a comparison of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde with some related compounds.

Table 3: Comparison of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde with Related Compounds

Chemical Reactions and Transformations

Reactions of the Carbaldehyde Group

The carbaldehyde functionality in 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde serves as a versatile handle for various chemical transformations. Some of the key reactions involving this group include:

Schiff Base Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction has been exploited to synthesize a series of derivatives with enhanced or modified biological properties. For example, N-substituted indole-3-carbaldehyde oxime derivatives have been prepared via Schiff base reactions and evaluated for their urease inhibitory activities .

Knoevenagel Condensation

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde can participate in Knoevenagel condensation reactions with active methylene compounds. This reaction typically occurs in the presence of basic or acidic catalysts and leads to the formation of α,β-unsaturated derivatives. Examples include condensations with compounds such as 2-thioxo-dihydro-pyrimidine-4,6-dione, indan-1,3-dione, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .

Reduction Reactions

The carbaldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄). The resulting alcohol derivatives often exhibit modified biological properties and can serve as precursors for further functionalization.

Applications in Heterocyclic Synthesis

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde serves as an important building block in the synthesis of diverse heterocyclic compounds with potential biological activities. The carbaldehyde group facilitates various C-C and C-N coupling reactions, enabling the construction of complex molecular frameworks .

For instance, this compound can be used as a precursor in the synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume